molecular formula C11H11FO3 B15169263 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate CAS No. 918309-61-2

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate

Cat. No.: B15169263
CAS No.: 918309-61-2
M. Wt: 210.20 g/mol
InChI Key: LHUXXQIPGFOVBK-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate is a fluorinated aromatic compound presented as a valuable building block for organic synthesis and medicinal chemistry research. The structure integrates two key functional motifs: a meta-fluorinated phenyl ring and an allyl methyl carbonate group, offering researchers multiple handles for chemical modification. The meta-fluorophenyl group is a privileged scaffold in drug discovery. Fluorine incorporation is a well-established strategy to fine-tune a molecule's properties, influencing its lipophilicity, metabolic stability, and membrane permeability . The specific positioning of the fluorine atom on the aromatic ring can profoundly impact electronic distribution and molecular conformation, which is critical for interactions with biological targets . This structural feature is commonly explored in the development of compounds for various research applications, including the study of central nervous system targets and kinase inhibitors . The allyl methyl carbonate functional group is an activated derivative that can serve as a versatile synthetic intermediate. Such carbonate esters can participate in various metal-catalyzed reactions, such as cross-couplings, or undergo decarboxylation, providing a pathway to introduce more complex architectures . The terminal alkene within the allyl group is susceptible to further transformations like oxidation or hydrofunctionalization, enabling diversification of the molecular core. As a whole, this compound is designed for use as a precursor in the synthesis of more complex molecules. Its structure makes it particularly suitable for projects aiming to explore structure-activity relationships (SAR) in bioactive compound development. Researchers can utilize this reagent to systematically build and modify molecular structures, investigating the effects of fluorination and side-chain functionality on biological activity and physicochemical parameters. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

918309-61-2

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

3-(3-fluorophenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)15-7-3-5-9-4-2-6-10(12)8-9/h2-6,8H,7H2,1H3

InChI Key

LHUXXQIPGFOVBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(3-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:

3-(3-Fluorophenyl)prop-2-en-1-ol+Methyl chloroformate3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate\text{3-(3-Fluorophenyl)prop-2-en-1-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} 3-(3-Fluorophenyl)prop-2-en-1-ol+Methyl chloroformate→3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Transition Metal-Catalyzed Allylic Amination

This compound participates in iridium-catalyzed allylic amination reactions with sulfilimines, enabling the synthesis of chiral allylic sulfilimines. Key findings include:

Reaction Conditions :

  • Catalyst: [Ir(cod)Cl]₂ with phosphoramidite ligands (e.g., 4a )

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous dichloromethane (DCM)

  • Temperature: 35°C

Mechanism :
The reaction proceeds via oxidative addition of the allylic carbonate to the iridium catalyst, forming a π-allyl iridium intermediate. Nucleophilic attack by the sulfilimine then yields the enantioselective product.

Example :
Reaction with S,S-diphenylsulfilimine monohydrate produces enantiomerically enriched allylic sulfilimines (e.g., 2c ) in 75–88% yield .

Nucleophilic Substitution Reactions

The allylic carbonate group acts as a leaving group in nucleophilic substitutions.

Reagents and Conditions :

  • Nucleophiles: Amines, thiols, or stabilized carbanions

  • Base: Cs₂CO₃ or K₂CO₃

  • Solvent: DMF or acetone

Example :
Substitution with hydrazine hydrate in DMF generates hydroxylated derivatives (e.g., 42 ) in 45–67% yield .

Derivatization via Acylation

The carbonate group undergoes transesterification or acylation under controlled conditions.

Reagents :

  • Acylating agents: 3-Fluorobenzoyl chloride, methyl chloroformate

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

Procedure :
Reaction with 3-fluorobenzoyl chloride in DCM at 0°C forms benzoylated derivatives, which are purified via flash chromatography .

Reduction of the Allylic System

Hydrogenation of the double bond is achievable under catalytic conditions.

Reagents :

  • Catalyst: Palladium on carbon (Pd/C)

  • Hydrogen source: H₂ gas

  • Solvent: Ethanol or THF

Product :
Saturated 3-(3-fluorophenyl)propyl methyl carbonate (theoretical yield: >90%, inferred from analogous reductions) .

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring undergoes directed substitution, though reactivity is moderated by the electron-withdrawing fluorine and carbonate groups.

Example :
Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the para position to the fluorine, yielding nitro derivatives (theoretical yield: ~50%, inferred from similar systems) .

Stability and Decomposition

The compound is stable under anhydrous conditions but undergoes hydrolysis in aqueous media:

Hydrolysis :

  • Acidic: Forms 3-(3-fluorophenyl)prop-2-en-1-ol and CO₂.

  • Basic: Yields the corresponding alcohol and methyl carbonate salts .

Cross-Coupling Reactions

The allylic system participates in palladium-catalyzed cross-couplings, though specific data for this compound requires further validation.

Inferred Pathway :
Suzuki-Miyaura coupling with aryl boronic acids could generate biaryl derivatives, leveraging the carbonate as a leaving group .

Scientific Research Applications

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the prop-2-en-1-yl chain and methyl carbonate group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Key Features Yield/State Notable Properties Biological Relevance Reference
This compound 3-Fluorophenyl, methyl carbonate N/A Likely liquid; electronic effects of F Potential metabolic stability Target
Methyl (E)-3-phenyl-2-propenyl carbonate (2f) Phenyl, methyl carbonate 99% (pale yellow oil) High-yield synthesis; no fluorine effects Not reported
3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 2-Fluorophenyl, methoxyphenyl ketone Crystalline solid Anti-inflammatory, antioxidant activities Chalcone-based drug candidates

Biological Activity

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound. Its molecular formula is C11H12FO3C_{11}H_{12}FO_3, with a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom in the phenyl ring is significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Fluorinated compounds have shown improved efficacy against various bacterial strains due to enhanced membrane permeability.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated compounds highlights the importance of the fluorine substituent in enhancing biological activity. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the potency of certain drugs by improving their binding affinity to target proteins .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonateAntimicrobial5 µg/mL
Fluorinated derivatives of benzoxazolesAnticancer10 µM
Trifluoromethyl-containing drugsAnti-inflammatory25 µM

Case Study: Anticancer Activity

A study investigating the anticancer potential of fluorinated compounds found that this compound exhibited significant cytotoxicity against HeLa cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. The IC50 value was determined to be approximately 12 µM, indicating moderate potency compared to standard chemotherapeutics .

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